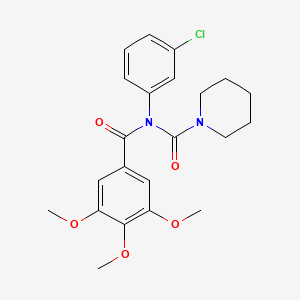
N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide, commonly known as CTDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTDP is a piperidine-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Molecular Interaction with CB1 Cannabinoid Receptor
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, is a potent and selective antagonist for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, conformational analysis identified distinct conformations that suggest the N1 aromatic ring moiety dominates the steric binding interaction with the receptor. This interaction is crucial for conferring antagonist activity, indicating potential applications in studying the CB1 receptor's function and interaction with ligands (Shim et al., 2002).
Synthesis and Characterization
The synthesis and evaluation of NESS 0327, another related compound, demonstrated high selectivity and affinity for the CB1 receptor. This work contributes to the development of novel cannabinoid antagonists with potential applications in medical research, especially concerning the CB1 receptor's role in various physiological and pathological processes (Ruiu et al., 2003).
Structure-Activity Relationships
Studies on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists emphasize the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These findings are instrumental in designing more effective cannabimimetic ligands with therapeutic potential (Lan et al., 1999).
Antimicrobial Evaluation
Research on new piperazine and triazolo-pyrazine derivatives, including compounds structurally related to N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide, has shown promising antimicrobial properties. These studies provide insights into the development of potent antimicrobials, highlighting the versatility of carboxamide derivatives in medicinal chemistry (Patil et al., 2021).
Fluorescence Quenching
The fluorescence quenching of biologically active carboxamide by aniline and carbon tetrachloride in different solvents provides valuable information on the electronic properties of these compounds. This research aids in understanding the solute-solvent interactions and the intrinsic properties of carboxamide derivatives, which may have implications in developing fluorescence-based sensors and assays (Patil et al., 2012).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5/c1-28-18-12-15(13-19(29-2)20(18)30-3)21(26)25(17-9-7-8-16(23)14-17)22(27)24-10-5-4-6-11-24/h7-9,12-14H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCANQCPBWLDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

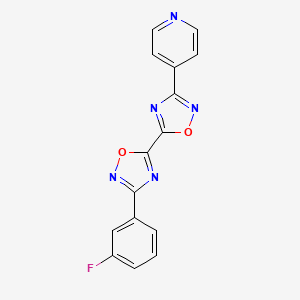
![Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974436.png)


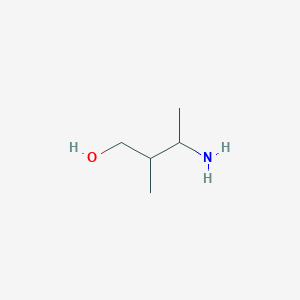
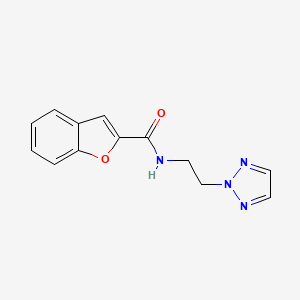
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2974445.png)
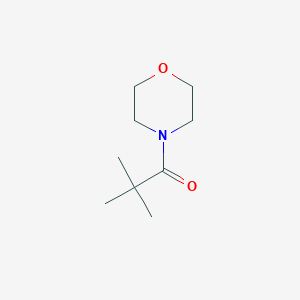
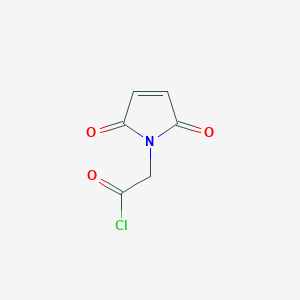
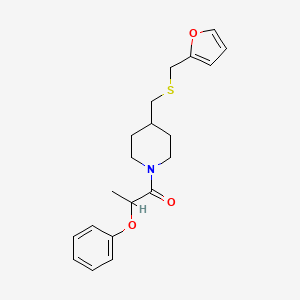

![N-{[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2974451.png)
![5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2974453.png)
![N-(4-chloro-2-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2974454.png)